molecular formula C9H4F8 B567901 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene CAS No. 1214388-66-5

1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene

Cat. No. B567901
M. Wt: 264.118
InChI Key: MXQPEQHFFVOTBY-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene” is a chemical compound with the empirical formula C7H6F2 . It is a derivative of benzene, where one hydrogen atom is replaced by a difluoromethyl group and two other hydrogen atoms are replaced by trifluoromethyl groups .

Scientific Research Applications

  • Versatile Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a derivative of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, is used as a starting material for organometallic synthesis. Synthetically useful reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates are possible through this compound (Porwisiak & Schlosser, 1996).

  • Fluorination Processes : The compound plays a role in fluorination reactions. For example, 1,3-Bis-(trifluoromethyl)benzene, similar in structure to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, undergoes fluorination over potassium tetrafluorocobaltate (Parsons, 1972).

  • Catalysis in Oxidation Reactions : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, derived from 3,5-bis(trifluoromethyl)benzene, is a highly reactive and selective catalyst for the oxidation of carbonyl compounds in specific solvents (Brink, Vis, Arends, & Sheldon, 2001).

  • Synthesis of Polyethers : 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, a compound related to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, has been used to synthesize soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).

  • Development of Safety Protocols for Grignard Reagents : Safety considerations in the preparation of Grignard reagents from 3,5-bis(trifluoromethyl)benzene have been explored, emphasizing the importance of handling these compounds under controlled conditions (Leazer et al., 2003).

  • Synthesis of Novel Pesticides : The compound has been involved in the synthesis of novel pesticides like Bistrifluron, demonstrating its significance in the development of agricultural chemicals (An-chan, 2015).

  • Photochemical Studies : It has been used in photochemistry studies to understand quantum efficiencies and intersystem crossing in the vapor phase (Gray & Phillips, 1973).

  • Synthesis of Fluorine-containing Polyetherimide : 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, closely related to the compound , has been synthesized and used to produce novel fluorine-containing polyetherimide (Xin-hai, 2010).

  • Applications in Anion Transport and Metallochromic Properties : Modifications of compounds structurally related to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene have been studied for their potential in anion transport and sensory applications for metal cations (Peng et al., 2016; Hauck et al., 2007).

  • Electroluminescence in Copolyfluorenes : The compound is utilized in the synthesis of copolyfluorenes for electroluminescence studies, influencing properties like absorption and emission spectra (Wang et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, “1,3-Bis(trifluoromethyl)benzene”, indicates that it is classified as a flammable liquid, and it can cause skin and eye irritation, respiratory irritation, and long-term aquatic toxicity . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, to wear protective equipment, and to use it only in well-ventilated areas .

properties

IUPAC Name

1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F8/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQPEQHFFVOTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673309
Record name 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene

CAS RN

1214388-66-5
Record name 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
M Gonay - 2020 - library-archives.canada.ca
Utilisation du XtalFluor pour la déoxofluoration de composés carbonylés Page 1 © Marie Gonay, 2020 Utilisation du XtalFluor pour la déoxofluoration de composés carbonylés Mémoire …
Number of citations: 0 library-archives.canada.ca

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